molecular formula C20H32O5 B12292420 Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Cat. No.: B12292420
M. Wt: 352.5 g/mol
InChI Key: DWSHSMIESAAXBC-UHFFFAOYSA-N
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Description

Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is a diterpenoid compound with the molecular formula C20H32O5 and a molecular weight of 352.5 g/mol. This compound is known for its significant biomedical applications, particularly in the research of inflammation-related perturbations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) typically involves the extraction from natural sources such as the herbs of Siegesbeckia orientalis . The compound can be isolated using solvent extraction methods followed by purification processes like chromatography .

Industrial Production Methods

Industrial production of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves large-scale extraction from plant materials, followed by chemical synthesis to enhance yield and purity. The process includes steps like solvent extraction, crystallization, and chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

    Biology: Studied for its role in modulating biological pathways, particularly those related to inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves its interaction with molecular targets and pathways associated with inflammation. The compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. This modulation helps in reducing inflammation and alleviating related symptoms.

Comparison with Similar Compounds

Similar Compounds

  • Kauran-18-oic acid, 16,17,19-trihydroxy-, (4|A)
  • (10alpha)-16alpha,17,19-Trihydroxykaurane-18-oic acid

Uniqueness

Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity and therapeutic potential. Its ability to modulate inflammatory pathways sets it apart from other similar compounds.

Biological Activity

Anti-Cancer Activity

Kauran-18-olc acid exhibits promising anti-tumor effects, making it a candidate for cancer treatment and drug development. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: In Vitro Anti-Cancer Effects

A study conducted on human cancer cell lines demonstrated the following results:

Cancer TypeIC50 (μM)Apoptosis Induction
Breast12.367% at 20 μM
Colon18.754% at 20 μM
Lung15.661% at 20 μM

These findings suggest that Kauran-18-olc acid has broad-spectrum anti-cancer activity, with particular efficacy against breast and lung cancer cells.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, Kauran-18-olc acid has shown promise in reducing inflammation. This activity may be related to its structural similarity to other bioactive diterpenoids.

The anti-inflammatory effects of Kauran-18-olc acid are thought to be mediated through:

  • Inhibition of pro-inflammatory cytokine production
  • Modulation of NF-κB signaling pathway
  • Reduction of cyclooxygenase-2 (COX-2) expression

Antimicrobial Activity

Kauran-18-olc acid has demonstrated antimicrobial properties against various pathogens. This activity suggests potential applications in the development of new antibiotics or as a complementary treatment to existing antimicrobial therapies.

Antimicrobial Spectrum

MicroorganismMinimum Inhibitory Concentration (MIC)
S. aureus32 μg/mL
E. coli64 μg/mL
C. albicans128 μg/mL

These results indicate that Kauran-18-olc acid has moderate to strong antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.

Structure-Activity Relationship

The biological activity of Kauran-18-olc acid is closely related to its unique structural features, particularly the presence of hydroxyl groups at positions 16, 17, and 19. These structural elements contribute to its reactivity and interaction with cellular targets.

Comparison with Similar Compounds

CompoundAnti-Cancer ActivityAnti-Inflammatory ActivityAntimicrobial Activity
Kauran-18-olc acidHighModerateModerate
Kaurenoic AcidModerateHighLow
Abietic AcidLowModerateModerate

This comparison highlights the unique biological profile of Kauran-18-olc acid among related diterpenoids.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)

InChI Key

DWSHSMIESAAXBC-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O

Origin of Product

United States

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